ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-2-27-18(26)14-8-10-15(11-9-14)21-16(25)12-28-19-23-22-17(24(19)20)13-6-4-3-5-7-13/h3-11H,2,12,20H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDISYACXFARBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Sequence
The triazole-thiol core is synthesized via cyclization of a thiosemicarbazide intermediate. Key steps include:
Step I: Synthesis of Methyl Benzoate
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Reactants : 4-Aminobenzoic acid, methanol, concentrated H₂SO₄.
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Conditions : Reflux at 65°C for 12–14 hours.
Step II: Hydrazide Formation
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Reactants : Methyl 4-aminobenzoate, hydrazine hydrate.
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Conditions : Reflux in methanol for 12–15 hours.
Step III: Thiosemicarbazide Synthesis
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Reactants : 4-Aminobenzohydrazide, phenyl isothiocyanate.
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Conditions : Reflux in methanol for 3 hours.
Step IV: Cyclization to Triazole-Thiol
Characterization Data for Triazole-Thiol
Synthesis of Ethyl 4-(Chloroacetylamino)benzoate
Esterification and Chloroacetylation
Step I: Esterification of 4-Aminobenzoic Acid
Step II: Chloroacetylation
Characterization Data for Chloroacetyl Intermediate
Coupling of Triazole-Thiol with Chloroacetylated Benzoate
Alkylation Reaction
Optimization Insights
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Triazole Yield | 60–65% | 58–62% | 55–60% |
| Reaction Time | 4 hours (cyclization) | 6 hours (alkylation) | 5 hours (coupling) |
| Purity (HPLC) | 98.5% | 97.8% | 96.2% |
Challenges and Mitigation Strategies
Amino Group Stability
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, leading to various reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazole compounds, including ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate, exhibit promising antimicrobial properties. A study synthesized various triazole derivatives and evaluated their efficacy against a range of bacterial strains. The results indicated that certain derivatives demonstrated significant antibacterial activity comparable to standard antibiotics like streptomycin .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. In vitro evaluations have shown that compounds related to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, a study reported that specific triazole derivatives displayed high potency against human colon cancer cells (HCT116), with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Summary of Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCT116 | 4.363 | |
| Compound B | MCF7 | 5.120 | |
| Compound C | A549 | 3.800 |
Anticonvulsant Activity
The anticonvulsant properties of triazole derivatives have also been explored. A study highlighted that certain synthesized triazoles exhibited significant anticonvulsant activity through mechanisms involving voltage-gated sodium channel inhibition. This suggests potential therapeutic applications in treating epilepsy and other seizure disorders .
Case Study 1: Synthesis and Evaluation
In a comprehensive study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their biological activities. The study found that these compounds not only retained antimicrobial activity but also showed enhanced anticancer effects against specific cell lines compared to their predecessors .
Case Study 2: Structure Activity Relationship
A detailed structure activity relationship (SAR) analysis was conducted to understand how modifications to the triazole core influenced biological activity. This investigation provided insights into optimizing the compound's structure for increased potency against cancer cells while minimizing toxicity .
Mechanism of Action
The mechanism of action of ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, leading to inhibition or activation of biological pathways. The sulfanyl group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Methyl Ester Derivative
The methyl ester analog, methyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate (), replaces the ethyl group with a methyl ester.
Phenoxy-Modified Derivatives
Compound 16 () introduces a 4-(acetylamino)phenoxy methyl group on the triazole ring. This modification increases molecular weight (MW ~495) and introduces hydrogen-bonding capacity via the acetamide group, leading to a higher melting point (242–243°C) compared to simpler analogs. Such substituents may enhance binding affinity to biological targets, as seen in antimicrobial studies .
Chlorobenzyl and Pyrrole Substituents
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate () incorporates a chlorobenzyl and pyrrole group. This structural complexity may improve pharmacokinetic properties but complicates synthesis .
Diphenyl and Allyl Derivatives
Compounds 5a–c () feature diphenyl or allyl groups on the triazole. For instance, 5a (4-ethyl-5-diphenyltriazole-thione) exhibits a melting point of 214–216°C, attributed to enhanced π-π interactions. Allyl groups (e.g., 5b) introduce sites for further functionalization, as seen in S-alkylation strategies .
Physical and Thermal Properties
- For instance, compound 16 () melts at 242–243°C due to hydrogen bonding from the phenoxy-acetamide group .
- Chlorobenzyl and pyrrole substituents () further reduce water solubility, whereas hydrophilic groups like acetamide () improve it .
Anticancer Potential
Hydrazone derivatives with sulfanyl triazole moieties () show activity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells.
Anti-Inflammatory and Antimicrobial Effects
Compounds with furan substituents () demonstrate anti-exudative activity, while diphenyl triazoles () exhibit antimicrobial properties. The target compound’s phenyl and benzoate groups may similarly interact with inflammatory mediators (e.g., COX-2) or microbial enzymes .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorobenzoyl derivatives () enhance binding via polar interactions, suggesting that electron-withdrawing substituents on the triazole could improve target affinity.
- Hydrophobic Moieties : Chlorobenzyl () and allyl groups () increase lipophilicity, correlating with improved activity in membrane-bound targets .
Biological Activity
Ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate, a compound derived from the triazole family, has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and biological properties, particularly its antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.43 g/mol. The compound features a triazole ring, which is known for its significant biological activities, including antifungal, antiviral, and anticancer properties .
Structural Characteristics
The structure consists of:
- A triazole ring that contributes to its biological activity.
- A sulfanyl group that enhances its interaction with biological targets.
- An acetylamino moiety that may influence solubility and bioavailability.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of triazole derivatives. This compound has shown efficacy against various bacterial strains. The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of essential enzymes .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity Level (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
| Pseudomonas aeruginosa | 256 |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
Triazole compounds are also recognized for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to the inhibition of specific signaling pathways involved in cell proliferation .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| HepG2 | 25 |
| A549 (lung cancer) | 30 |
IC50: Half Maximal Inhibitory Concentration
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various triazole derivatives, including ethyl 4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate. Results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
- Anticancer Mechanism Investigation : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death in HeLa cells .
Q & A
Basic: What synthetic methodologies are recommended for preparing ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate?
Methodological Answer:
A common approach involves refluxing intermediates like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetyl derivatives in ethanol, followed by coupling with ethyl 4-aminobenzoate. Key steps include:
- Condensation : Use glacial acetic acid as a catalyst under reflux (4–6 hours) to form the sulfanylacetyl intermediate .
- Amide Coupling : Activate the carboxylic acid group (e.g., via EDCI/HOBt) for reaction with the amine group of ethyl 4-aminobenzoate .
- Purification : Crystallize the product using ethanol/water mixtures to achieve >95% purity .
Basic: How can the crystal structure of this compound be validated to resolve ambiguities in bond lengths or angles?
Methodological Answer:
Use single-crystal X-ray diffraction (SCXRD) paired with the SHELX suite (e.g., SHELXL for refinement). Critical steps:
- Data Collection : Optimize crystal mounting and collect high-resolution (<1.0 Å) data to minimize errors .
- Refinement : Apply restraints for disordered regions and validate using PLATON or CIF-check tools to ensure ADPs (Atomic Displacement Parameters) are within acceptable ranges .
- Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to identify outliers .
Advanced: How can statistical Design of Experiments (DoE) optimize reaction yields for derivatives of this triazole compound?
Methodological Answer:
Apply a Box-Behnken or Central Composite Design to analyze variables like temperature, solvent polarity, and catalyst loading. Example workflow:
- Factor Screening : Use a fractional factorial design to identify critical parameters (e.g., reaction time and molar ratios) .
- Response Surface Modeling : Quantify interactions between variables; e.g., ethanol/water ratios may nonlinearly affect crystallization efficiency .
- Validation : Confirm predicted optimal conditions (e.g., 72°C, 1:1.2 substrate ratio) with triplicate runs, achieving ±3% yield consistency .
Advanced: What computational strategies reconcile discrepancies between experimental and theoretical NMR spectra?
Methodological Answer:
Combine DFT calculations (e.g., B3LYP/6-311++G(d,p)) with solvent effect modeling:
- Geometry Optimization : Generate the lowest-energy conformer using Gaussian or ORCA .
- NMR Prediction : Compute chemical shifts with GIAO (Gauge-Independent Atomic Orbital) method. For DMSO-d₆ solvent, apply PCM (Polarizable Continuum Model) corrections .
- Error Analysis : Compare experimental vs. computed shifts (δH/δC). Deviations >0.5 ppm may indicate conformational flexibility or hydrogen bonding not captured in gas-phase models .
Advanced: How can mechanistic studies resolve contradictions in the compound’s reactivity under varying pH conditions?
Methodological Answer:
Use kinetic profiling and spectroscopic trapping :
- pH-Rate Profiling : Monitor reaction rates (e.g., hydrolysis of the ester group) via HPLC at pH 2–12. A V-shaped profile suggests competing acid/base-catalyzed pathways .
- Intermediate Trapping : Add nucleophiles (e.g., NH₃) to stabilize reactive intermediates; characterize via LC-MS or IR .
- Computational Mapping : Perform QM/MM simulations to identify transition states. For example, the sulfanyl group’s nucleophilicity may decrease above pH 10 due to deprotonation .
Basic: What spectroscopic techniques are most effective for characterizing the sulfanylacetyl moiety?
Methodological Answer:
- FT-IR : Look for S-H stretch (~2550 cm⁻¹) and amide I/II bands (~1650/1550 cm⁻¹). Use KBr pellets and baseline correction to enhance signal clarity .
- ¹H/¹³C NMR : Assign the sulfanyl-linked CH₂ group (δH ~4.2 ppm, δC ~35 ppm) and triazole NH₂ (δH ~6.8 ppm) using 2D experiments (HSQC, HMBC) .
- HRMS : Confirm the molecular ion ([M+H]⁺) with <5 ppm accuracy; fragmentation patterns can validate the acetyl-amino linkage .
Advanced: How can high-throughput crystallography pipelines improve polymorph screening for this compound?
Methodological Answer:
Leverage SHELXC/D/E in automated workflows:
- Crystal Farming : Use microbatch under oil with varied solvents (e.g., DMF, acetone) to grow microcrystals .
- Data Collection : Employ synchrotron radiation for rapid, high-resolution data acquisition (30 sec/frame) .
- Phase Identification : Compare unit cell parameters with CSD entries to detect new polymorphs. For example, a P2₁/c vs. P1 space group distinction may indicate packing variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
